Veratric Acid

Description

Structure

3D Structure

Properties

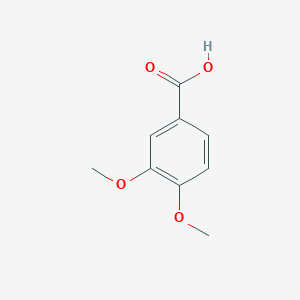

IUPAC Name |

3,4-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUAQNGYDSHRET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059077 | |

| Record name | 3,4-Dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Monohydrate: Odorless solid; [Merck Index] Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | Veratric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19724 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

93-07-2 | |

| Record name | Veratric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Veratric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethoxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,4-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Veratric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERATRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YY04E7RR4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Veratric Acid in the Plant Kingdom: A Technical Guide to Its Natural Occurrence, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratric acid (3,4-dimethoxybenzoic acid) is a phenolic compound found throughout the plant kingdom, contributing to the vast array of secondary metabolites.[1] This simple benzoic acid derivative has garnered significant interest from the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides an in-depth exploration of the natural occurrence of this compound in plants, its biosynthetic origins, and detailed methodologies for its extraction and quantification. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Occurrence of this compound in Plants

This compound has been identified in a variety of plant species, often as a constituent of complex mixtures of phenolic compounds. Its presence has been documented in medicinal herbs, fruits, and vegetables. While comprehensive quantitative data across a wide range of plants is still an area of active research, this guide compiles available information to provide a comparative overview.

Table 1: Quantitative Data on this compound in Various Plant Species

| Plant Species | Family | Plant Part | This compound Content | Reference(s) |

| Angelica sinensis | Apiaceae | Root | Presence confirmed | [2] |

| Artemisia sacrorum | Asteraceae | Aerial parts | Presence confirmed | [1][3] |

| Hypericum laricifolium | Hypericaceae | Aerial parts | Presence confirmed | [3] |

| Schisandra chinensis | Schisandraceae | Fruit | Presence confirmed | [4] |

| Tabebuia avellanedae | Bignoniaceae | Bark | Method developed for quantification | [5] |

| Veratrum album | Melanthiaceae | Rhizome | Presence confirmed | [6] |

| Zeyheria montana | Bignoniaceae | Wood | Presence confirmed | [3] |

| Vegetables and Fruits | - | - | General constituent | [7] |

Note: "Presence confirmed" indicates that this compound has been identified in the plant, but specific quantitative data was not available in the cited literature. The field would benefit from further quantitative studies to populate this table more comprehensively.

Biosynthesis of this compound in Plants

This compound is synthesized in plants via the phenylpropanoid pathway, a major route for the production of a wide variety of phenolic compounds.[8] The pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce key intermediates, including cinnamic acid, p-coumaric acid, and ferulic acid.[9] The final steps in the formation of this compound from ferulic acid involve sequential O-methylation reactions catalyzed by specific O-methyltransferases (OMTs).[10][11]

Experimental Protocols

General Protocol for Extraction of Phenolic Acids from Plant Material

This protocol provides a general framework for the extraction of phenolic acids, including this compound, from plant tissues.[5][12][13] Optimization may be required depending on the specific plant matrix.

Materials:

-

Fresh or dried plant material

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl)

-

Grinder or mortar and pestle

-

Mechanical shaker

-

Centrifuge

-

Rotary evaporator

-

Solid-Phase Extraction (SPE) cartridges (optional)

Procedure:

-

Sample Preparation: Grind the dried plant material to a fine powder. For fresh material, homogenize in a blender with a solvent.

-

Extraction: a. Weigh approximately 1-5 g of the powdered plant material and place it in a flask. b. Add a suitable solvent, such as 80% methanol in water, at a solid-to-solvent ratio of 1:10 to 1:20 (w/v). c. Agitate the mixture on a mechanical shaker for 1-2 hours at room temperature. d. Separate the extract from the solid residue by centrifugation or filtration. e. Repeat the extraction process on the residue two more times to ensure exhaustive extraction. f. Pool the extracts.

-

Hydrolysis (Optional, for releasing bound phenolic acids): a. Acid Hydrolysis: Add concentrated HCl to the extract to a final concentration of 1-2 M. Heat the mixture at 80-100°C for 1-2 hours. b. Alkaline Hydrolysis: Add NaOH to the extract to a final concentration of 2-4 M. Keep the mixture at room temperature for 2-4 hours under a nitrogen atmosphere. Neutralize with HCl.

-

Purification and Concentration: a. Concentrate the extract using a rotary evaporator at a temperature below 40°C. b. For further purification, the concentrated extract can be passed through an SPE cartridge (e.g., C18) to remove interfering substances. Elute the phenolic acids with methanol.

-

Final Preparation: Evaporate the purified extract to dryness and reconstitute in a known volume of the mobile phase for HPLC or LC-MS/MS analysis.

Detailed Methodology for LC-MS/MS Quantification of this compound

This protocol is adapted from a validated method for the quantification of this compound in Tabebuia avellanedae and can be adapted for other plant matrices.[5]

Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Column: A C18 reversed-phase column (e.g., 100 Å, 2.6 μm, 150 mm × 2.1 mm).

-

Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and methanol (e.g., 50:50 v/v).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Ionization Mode: Positive ESI.

-

MRM Transitions: For this compound, monitor the transition of the precursor ion [M+H]+ at m/z 183.07 to characteristic product ions.

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound standard in methanol. Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

-

Sample Analysis: Inject the prepared plant extracts and calibration standards into the LC-MS/MS system.

-

Quantification: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the plant extracts by interpolating their peak areas on the calibration curve.

Conclusion

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of this compound in plants. The presented information, including the quantitative data table, biosynthetic pathway diagram, and detailed experimental protocols, serves as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development. Further research is warranted to expand the quantitative database of this compound across a broader range of plant species and to further elucidate the specific enzymes and regulatory mechanisms involved in its biosynthesis. Such knowledge will be instrumental in harnessing the full therapeutic potential of this promising natural compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Bioactivities of major constituents isolated from Angelica sinensis (Danggui) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology [frontiersin.org]

- 5. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102408330A - Preparation process of this compound - Google Patents [patents.google.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Chemical and Biological Assessment of Angelica Roots from Different Cultivated Regions in a Chinese Herbal Decoction Danggui Buxue Tang - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Engineering Caffeic Acid O‐Methyltransferase for Efficient De Novo Ferulic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural basis for the modulation of lignin monomer methylation by caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. agritrop.cirad.fr [agritrop.cirad.fr]

The Fungal Forge: A Technical Guide to the Biosynthesis of Veratric Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate biosynthetic pathway of veratric acid in fungi. This compound, a dimethoxylated benzoic acid derivative, is a key secondary metabolite in various fungi, particularly in the context of lignin degradation by white-rot basidiomycetes. Understanding its biosynthesis is pivotal for applications in bioremediation, specialty chemical production, and as a precursor for pharmaceuticals. This document outlines the proposed metabolic route, key enzymatic players, quantitative data, and detailed experimental protocols to facilitate further research and development.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in fungi is intrinsically linked to the metabolism of aromatic compounds derived from the shikimate pathway. The proposed pathway commences with the aromatic amino acid L-phenylalanine and proceeds through a series of hydroxylation and methylation steps to yield this compound. While the complete pathway is an active area of research, evidence from studies on fungi like Phanerochaete chrysosporium allows for the construction of a putative metabolic map.

The initial steps likely involve the conversion of L-phenylalanine to benzoic acid via cinnamic acid, a common route in fungal secondary metabolism.[1][2][3] Subsequent modifications of the benzoic acid core, involving hydroxylation and O-methylation, lead to the final product. Key intermediates in this process are believed to be p-hydroxybenzoic acid, protocatechuic acid, and vanillic acid.

Signaling Pathway Diagram

Key Enzymes in this compound Biosynthesis

The conversion of simple aromatic precursors to the more complex this compound is orchestrated by a series of enzymes, primarily belonging to the cytochrome P450 monooxygenase and O-methyltransferase families.

-

Cytochrome P450 Monooxygenases (P450s): These heme-containing enzymes are crucial for the hydroxylation of the aromatic ring. While fungi like Phanerochaete chrysosporium possess a large number of P450 genes, the specific enzymes responsible for the sequential hydroxylation of benzoic acid to p-hydroxybenzoic acid and subsequently to protocatechuic acid are yet to be definitively identified.[4][5][6] Their characterization remains a key area for future research.

-

O-Methyltransferases (OMTs): These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the aromatic ring. The methylation of protocatechuic acid is a critical branching point, potentially leading to either vanillic acid or isovanillic acid, both of which can be further methylated to this compound. Fungal OMTs often exhibit broad substrate specificity, capable of methylating hydroxyl groups at both the meta and para positions of phenolic compounds.[7][8]

Quantitative Data on this compound Production

Quantitative data on the production of this compound and the kinetic properties of the involved enzymes are essential for metabolic engineering and process optimization. The available data, while not exhaustive, provides valuable insights into the efficiency of this biosynthetic pathway in fungi.

| Fungal Strain | Substrate | This compound Titer (mg/L) | Culture Conditions | Reference |

| Phlebia radiata | Glucose | Not explicitly quantified, but veratryl alcohol accumulates | Nitrogen-limited, 100% O2 atmosphere | [9] |

| Aspergillus niger | Ferulic Acid | - | Not specified | [10] |

| Trichoderma reesei | D-galacturonate | - | pH 4, 35°C | [11] |

| Enzyme | Fungal Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| O-Methyltransferase | Phanerochaete chrysosporium | Caffeic Acid | 130 | 1.2 | [7] |

| O-Methyltransferase | Phanerochaete chrysosporium | 3,4-Dihydroxybenzoic acid | 210 | 0.8 | [7] |

| O-Methyltransferase | Lentinula edodes | Hesperetin | 45.1 | - | [12] |

Detailed Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Characterization of O-Methyltransferases

This protocol describes the expression of a putative fungal OMT in a heterologous host, such as Escherichia coli, for subsequent functional characterization.

Experimental Workflow:

References

- 1. Biosynthetic Pathway for Veratryl Alcohol in the Ligninolytic Fungus Phanerochaete chrysosporium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthetic Pathway for Veratryl Alcohol in the Ligninolytic Fungus Phanerochaete chrysosporium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Fungal Cytochrome P450 Monooxygenases: Their Distribution, Structure, Functions, Family Expansion, and Evolutionary Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and characterization of new O-methyltransferase from the genome of the lignin-degrading fungus Phanerochaete chrysosporium for enhanced lignin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Enhancing fungal production of galactaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel Catechol O-methyltransferases from Lentinula edodes Catalyze the Generation of Taste-Active Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

Veratric acid physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Veratric Acid

Introduction

This compound, systematically known as 3,4-dimethoxybenzoic acid, is a phenolic compound derived from various plant sources, including fruits and vegetables.[1] It is a derivative of protocatechuic acid and finds utility as an intermediate in the synthesis of pharmaceuticals, particularly antipyretic analgesics and antirheumatics, as well as in the production of certain dyes.[2] This document provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory and research applications.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₄ | [1][3][4] |

| Molecular Weight | 182.17 g/mol | [1][3][5] |

| Appearance | White to off-white or pale yellow crystalline powder.[1][3][6] | [1][3][6] |

| Melting Point | 179-182 °C | [1][2][7] |

| Boiling Point | 302-303 °C (estimated at 760 mm Hg) | [6] |

| Flash Point | 120.9 °C | [8] |

| pKa | 4.35 ± 0.10 (Predicted) | [1][8] |

| logP (o/w) | 1.610 | [1][6] |

| Vapor Pressure | 0.000423 mmHg at 25°C | [8] |

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature | Source(s) |

| Water | Slightly soluble; 0.5 g/L | 14 °C | [1][6] |

| 0.051 g/100g of solvent | 298.2 K | [9] | |

| Methanol | Soluble | - | [3] |

| Ethanol | Soluble | - | [8] |

| Ether | Soluble | - | [6][8] |

| DMSO | 36 mg/mL | - | [10][11] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹³C NMR: Spectra available.[12]

-

Infrared (IR) Spectroscopy: IR spectra, typically showing characteristic peaks for the carboxylic acid and methoxy functional groups, are available.[12][14]

-

Mass Spectrometry (MS): Mass spectral data, including electron ionization (EI) mass spectra, are available for the determination of the molecular weight and fragmentation pattern.[5][12][14]

Chemical Properties and Reactivity

This compound is a stable compound under normal conditions.[1][8][15] It is incompatible with strong oxidizing agents and strong reducing agents.[1][8][15] Hazardous decomposition products upon combustion include carbon monoxide and carbon dioxide.[15]

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometry

This protocol is a general method for determining the acid dissociation constant (pKa) of a compound like this compound using UV-Vis spectrophotometry.

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as methanol, at a known concentration (e.g., 1.0 mmol L⁻¹).[16]

-

Preparation of Buffer Solutions: A series of buffer solutions with a range of known pH values is prepared.

-

Sample Preparation: A small aliquot of the this compound stock solution is added to each buffer solution in a cuvette to achieve a final desired concentration.[16]

-

Spectrophotometric Measurement: The absorption spectrum of each solution is recorded at different pH values using a UV-Vis spectrophotometer.[16]

-

Data Analysis: The pKa is determined by analyzing the changes in absorbance at specific wavelengths as a function of pH. This can be done by identifying the isosbestic points and applying the Henderson-Hasselbalch equation.[16]

Determination of Solubility

The solubility of this compound in various solvents can be determined using a dynamic method.[17]

-

Sample Preparation: A known amount of this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature until equilibrium is reached.

-

Phase Separation: The saturated solution is allowed to stand, and the undissolved solid is separated from the liquid phase, often by centrifugation or filtration.

-

Concentration Measurement: The concentration of this compound in the supernatant is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.[9][18] For low solubility, as in water, UV-Vis spectroscopy at a specific wavelength (e.g., 258 nm) is an alternative to gravimetric methods.[9]

-

Data Correlation: The experimental solubility data can be correlated with temperature using thermodynamic models like the modified Apelblat equation.[17]

Biological Activity and Signaling Pathways

This compound exhibits various biological activities, including antioxidant and anti-inflammatory effects.[1][10] It has been shown to interact with several key signaling pathways.

Nrf2 Signaling Pathway

This compound can alleviate liver ischemia/reperfusion injury by activating the Nrf2 signaling pathway.[19][20] This activation leads to the upregulation of downstream antioxidant proteins such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1), thereby protecting cells from oxidative stress.[19][20]

PI3K/Akt and MAPK Signaling Pathways

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, this compound has been shown to inhibit the activation of the PI3K/Akt pathway.[1] Furthermore, it can dephosphorylate members of the mitogen-activated protein kinase (MAPK) family, including p38, ERK, and JNK.[21] These actions contribute to its anti-inflammatory effects by suppressing the production of inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and interferon-γ (IFN-γ).[21]

Conclusion

This compound is a well-characterized compound with defined physical, chemical, and spectral properties. Its stability and known reactivity make it a reliable intermediate in chemical synthesis. Furthermore, its demonstrated biological activities, particularly its antioxidant and anti-inflammatory effects mediated through the Nrf2, PI3K/Akt, and MAPK signaling pathways, highlight its potential for further investigation in drug discovery and development. This guide provides essential technical data to support ongoing and future research involving this versatile molecule.

References

- 1. This compound CAS#: 93-07-2 [m.chemicalbook.com]

- 2. This compound | 93-07-2 [chemicalbook.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. This compound | 93-07-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. This compound | C9H10O4 | CID 7121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 93-07-2 [thegoodscentscompany.com]

- 7. dir.indiamart.com [dir.indiamart.com]

- 8. chembk.com [chembk.com]

- 9. path.web.ua.pt [path.web.ua.pt]

- 10. glpbio.com [glpbio.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Page loading... [wap.guidechem.com]

- 13. This compound(93-07-2) 1H NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

- 16. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. phcogres.com [phcogres.com]

- 19. This compound alleviates liver ischemia/reperfusion injury by activating the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The regulatory effect of this compound on NO production in LPS-stimulated RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of Veratric Acid: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of veratatric acid, a phenolic compound with known antioxidant and anti-inflammatory properties. This document is intended to serve as a detailed reference for researchers, scientists, and professionals involved in drug development and natural product analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for veratric acid, providing a quantitative basis for its identification and characterization.

¹H NMR Spectral Data

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.5 (approx.) | Singlet (broad) | 1H | -COOH |

| 7.78 | Doublet of doublets | 1H | H-6 |

| 7.57 | Doublet | 1H | H-2 |

| 6.95 | Doublet | 1H | H-5 |

| 3.94 | Singlet | 3H | OCH₃ at C-4 |

| 3.93 | Singlet | 3H | OCH₃ at C-3 |

¹³C NMR Spectral Data.[1]

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

| Chemical Shift (δ) ppm | Carbon Assignment |

| 171.5 | -COOH |

| 154.0 | C-4 |

| 148.5 | C-3 |

| 124.0 | C-1 |

| 123.0 | C-6 |

| 112.5 | C-5 |

| 110.5 | C-2 |

| 56.0 | OCH₃ at C-4 |

| 55.9 | OCH₃ at C-3 |

FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 2500-3300 | Strong, Broad | O-H stretch | Carboxylic Acid |

| 1680-1710 | Strong | C=O stretch | Carboxylic Acid |

| 1600-1585 | Medium | C-C stretch (in-ring) | Aromatic |

| 1500-1400 | Medium | C-C stretch (in-ring) | Aromatic |

| 1320-1000 | Strong | C-O stretch | Ether, Carboxylic Acid |

| 900-675 | Strong | C-H "oop" | Aromatic |

Mass Spectrometry Data.[2][3]

Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode

| m/z | Relative Intensity (%) | Assignment |

| 183.06 | 100 | [M+H]⁺ |

| 167.0 | 34.70 | [M-CH₃]⁺ |

| 139.20 | - | [M-COOH]⁺ |

| 121.0 | 15.00 | [M-COOH-H₂O]⁺ |

| 77.0 | 17.10 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

Tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a small vial.

-

Add a small drop of TMS as an internal standard.

-

Vortex the mixture until the sample is completely dissolved.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and number of scans.

-

Acquire the ¹H NMR spectrum.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the peaks and determine the chemical shifts and coupling constants.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a proton-decoupled pulse sequence.

-

Set the appropriate spectral width, acquisition time, and a larger number of scans due to the lower natural abundance of ¹³C.

-

Acquire the ¹³C NMR spectrum.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the this compound sample into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry KBr powder to the mortar.

-

Thoroughly mix and grind the sample and KBr together.

-

Place a small amount of the mixture into the pellet press die.

-

Apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of a blank KBr pellet.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Methanol (HPLC grade)

-

Formic acid

-

Liquid chromatograph-mass spectrometer (LC-MS) system with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Further dilute the stock solution with a mixture of methanol and water (containing 0.1% formic acid) to a final concentration of approximately 1-10 µg/mL.

-

-

LC-MS Analysis:

-

Set the liquid chromatography parameters, including the column, mobile phase composition, and flow rate.

-

Set the mass spectrometer parameters, including the ionization mode (positive ESI), mass range, and collision energy for fragmentation (if performing MS/MS).

-

Inject the sample solution into the LC-MS system.

-

Acquire the mass spectrum. The data will show the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

-

Visualizations

The following diagrams illustrate the experimental workflow for spectroscopic characterization and a key signaling pathway influenced by this compound.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Caption: this compound's inhibition of the PI3K/Akt/NF-κB signaling pathway.[1]

References

Veratric Acid's Mechanism of Action in Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Veratric acid (3,4-dimethoxybenzoic acid), a phenolic compound naturally occurring in various plants, fruits, and vegetables, has demonstrated significant anti-inflammatory and antioxidant properties.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates inflammatory processes. The core of its action lies in the simultaneous inhibition of key pro-inflammatory signaling cascades, including Nuclear Factor-kappa B (NF-κB), Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt), and Mitogen-Activated Protein Kinases (MAPKs), alongside the inactivation of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[1][4][5] Concurrently, this compound exerts protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[6][7] This multifaceted activity culminates in a significant reduction of inflammatory mediators, such as pro-inflammatory cytokines, nitric oxide (NO), and prostaglandin E2 (PGE2). This document details these pathways, presents quantitative data from relevant studies, outlines experimental protocols, and provides visual diagrams to elucidate the complex interactions involved.

Core Mechanism of Action: Modulation of Key Signaling Pathways

This compound's anti-inflammatory efficacy stems from its ability to intervene at critical junctures within multiple intracellular signaling pathways that govern the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In response to stimuli like lipopolysaccharide (LPS), the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate transcription.

This compound effectively suppresses this pathway by inhibiting the phosphorylation of both the IκB protein and the NF-κB p65 subunit.[8] This action prevents the nuclear translocation of NF-κB, thereby halting the expression of its target genes, including those for TNF-α, IL-1β, IL-6, and iNOS.[4][8]

Attenuation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation and plays a significant role in inflammation, often cross-talking with the NF-κB pathway. This compound has been shown to suppress the LPS-induced activation of PI3K and the subsequent phosphorylation of Akt.[4][5] This inhibition extends to the regulatory (p85) and catalytic (p110α, p110β) subunits of PI3K.[5] A downstream consequence of PI3K/Akt inhibition by this compound is the modulation of histone acetylation; it downregulates the LPS-induced acetylation of p300/HAT and the expression of histone deacetylase (HDAC)3, ultimately impeding iNOS expression.[2][5]

Modulation of MAPK and JAK/STAT Pathways

This compound also targets other critical inflammatory signaling routes. It induces the dephosphorylation of key members of the MAPK family—p38, ERK, and JNK—effectively inactivating them.[1] Furthermore, it facilitates the inactivation of the transcription factors STAT-1 and STAT-3, which are key components of the JAK/STAT pathway responsible for mediating responses to cytokines like interferon-γ.[1][9]

Activation of the Nrf2 Antioxidant Pathway

Oxidative stress is intrinsically linked to inflammation. This compound provides protection against inflammation-induced oxidative damage by activating the Nrf2 signaling pathway.[6][7] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of a suite of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This activation helps to neutralize reactive oxygen species (ROS) and reduce cellular damage.[7]

Downstream Anti-inflammatory Effects: Quantitative Data

The modulation of the signaling pathways described above leads to a measurable decrease in the production of key inflammatory molecules.

Table 1: Effect of this compound on Pro-inflammatory Enzymes and Mediators

| Target Molecule | Experimental Model | Treatment/Concentration | Observed Effect | Citation |

| iNOS | LPS-stimulated RAW264.7 cells | 100, 200 µM | Dose-dependent suppression of expression | [1][2] |

| LPS-stimulated HGFs | Not specified | Inhibition of expression | [4] | |

| Nitric Oxide (NO) | LPS-stimulated RAW264.7 cells | Not specified | Dose-dependent inhibition of production | [1][5] |

| COX-2 | UVB-irradiated HaCaT cells | 10-100 µg/mL | Reduction of upregulated expression | [2] |

| LPS-stimulated HGFs | Not specified | Inhibition of expression | [4] | |

| PGE2 | UVB-irradiated HaCaT cells | 10-100 µg/mL | Reduction of levels | [2][10] |

Table 2: Effect of this compound on Pro-inflammatory Cytokines

| Cytokine | Experimental Model | Treatment/Concentration | Observed Effect | Citation |

| TNF-α | LPS-induced ALI in mice | Not specified | Dose-dependent inhibition of production | [8] |

| IL-1β | LPS-induced ALI in mice | Not specified | Dose-dependent inhibition of production | [8] |

| IL-6 | LPS-stimulated RAW264.7 cells | Not specified | Inhibition of generation | [1] |

| LPS-stimulated HGFs | Not specified | Inhibition of production | [4] | |

| LPS-induced ALI in mice | Not specified | Dose-dependent inhibition of production | [8] | |

| UVB-irradiated HaCaT cells | Not specified | Inhibitory effects on release | [11] | |

| IL-8 | LPS-stimulated HGFs | Not specified | Inhibition of production | [4] |

| IFN-γ | LPS-stimulated RAW264.7 cells | Not specified | Inhibition of generation | [1] |

Experimental Methodologies

The following sections describe generalized protocols for key experiments cited in the literature on this compound's anti-inflammatory effects.

In Vitro Analysis in LPS-Stimulated Macrophages

This protocol outlines a typical workflow for assessing the anti-inflammatory effects of this compound on RAW264.7 macrophage cells stimulated with LPS.

-

1. Cell Culture and Seeding: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. Cells are seeded into appropriate plates (e.g., 96-well for viability, 24-well for ELISA, 6-well for Western blot) and allowed to adhere overnight.

-

2. Compound Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 50, 100, 200 µM) or vehicle control (DMSO) for 1-2 hours.[4][8]

-

3. Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the media and incubating for a specified period (e.g., 24 hours for cytokine/NO measurement, shorter times for signaling protein phosphorylation).

-

4. Endpoint Analysis:

-

Cell Viability: Assessed using an MTT or CCK-8 assay to ensure observed effects are not due to cytotoxicity.

-

Nitric Oxide (NO) Measurement: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reaction.[12][13]

-

Cytokine Quantification: Levels of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4][8]

-

Western Blot Analysis: Cell lysates are prepared, and proteins are separated by SDS-PAGE. Western blotting is performed using specific primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-p65, p-IκB, p-Akt, p-ERK) and against inflammatory enzymes (iNOS, COX-2).[4][8]

-

In Vivo Analysis in a Mouse Model of Acute Lung Injury (ALI)

This protocol is a representative in vivo model based on studies investigating the protective effects of this compound against LPS-induced acute inflammation.[8]

-

1. Animal Acclimatization: Male BALB/c mice (6-8 weeks old) are acclimatized for one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

-

2. Grouping and Treatment: Mice are randomly assigned to groups (n=6-8 per group):

-

Control Group (Saline)

-

LPS Group (LPS + Vehicle)

-

This compound Group (LPS + this compound at different doses, e.g., 20, 40 mg/kg)

-

Positive Control (LPS + Dexamethasone) this compound or vehicle is administered, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection, 1 hour prior to the LPS challenge.[8]

-

-

3. Induction of Inflammation: Acute lung injury is induced by intranasal instillation of LPS (e.g., 10 mg/kg) in anesthetized mice.[8]

-

4. Sample Collection: At a predetermined time point (e.g., 7 hours) after LPS administration, mice are euthanized.[8]

-

Bronchoalveolar Lavage Fluid (BALF): The lungs are lavaged with PBS to collect BALF. Total and differential inflammatory cell counts (neutrophils, macrophages) are performed.

-

Lung Tissue: One lung is collected for histopathological analysis (fixed in formalin), while the other is snap-frozen for biochemical assays.

-

-

5. Endpoint Analysis:

-

Lung Wet/Dry Ratio: To assess pulmonary edema.

-

Myeloperoxidase (MPO) Assay: Performed on lung tissue homogenates to quantify neutrophil infiltration.

-

Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in BALF or lung homogenates are measured by ELISA.[8]

-

Histopathology: Formalin-fixed lung tissues are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to evaluate inflammatory cell infiltration, alveolar wall thickening, and edema.

-

Western Blot: Lung tissue homogenates can be used to analyze the expression and phosphorylation of NF-κB and other signaling proteins.[8]

-

Conclusion

This compound presents a compelling profile as a multi-target anti-inflammatory agent. Its ability to concurrently suppress the NF-κB, PI3K/Akt, and MAPK signaling pathways, while also activating the protective Nrf2 antioxidant response, underscores a sophisticated mechanism of action. This pleiotropic effect results in the comprehensive downregulation of a wide array of pro-inflammatory enzymes, mediators, and cytokines. The data strongly support its potential for development as a therapeutic agent for various inflammatory conditions. Future research should focus on clinical validation, bioavailability, and the development of optimized delivery systems to harness its full therapeutic potential.

References

- 1. The regulatory effect of this compound on NO production in LPS-stimulated RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Reactive Oxygen Species | COX | TargetMol [targetmol.com]

- 4. This compound Inhibits LPS-Induced IL-6 and IL-8 Production in Human Gingival Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits iNOS expression through the regulation of PI3K activation and histone acetylation in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound alleviates liver ischemia/reperfusion injury by activating the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protective effect of this compound on lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effect of resveratrol through the suppression of NF-κB and JAK/STAT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Antagonist effects of this compound against UVB-induced cell damages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Veratric Acid: A Key Metabolite in Microbial Degradation of Aromatic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Veratric acid (3,4-dimethoxybenzoic acid) is a pivotal intermediate in the microbial catabolism of lignin and other related aromatic compounds. As a product of the breakdown of complex plant polymers, its metabolic fate is of significant interest in the fields of bioremediation, biofuel production, and the synthesis of valuable chemical precursors. This technical guide provides a comprehensive overview of this compound as a metabolite in microbial degradation, focusing on the key microorganisms, metabolic pathways, experimental methodologies, and regulatory networks.

Microbial Players in this compound Metabolism

A diverse range of bacteria and fungi have been identified for their capacity to degrade or be involved in the metabolism of this compound. These microorganisms possess the enzymatic machinery to demethylate and cleave the aromatic ring of this compound, funneling the resulting intermediates into their central metabolic pathways.

Key Microorganisms:

-

Bacteria:

-

Sphingobium sp.: Strains of Sphingobium are well-documented for their ability to degrade a variety of lignin-derived aromatic compounds, including this compound.[1][2][3]

-

Pseudomonas putida: This versatile bacterium can utilize this compound as a sole carbon and energy source, exhibiting distinct inducible pathways for its metabolism.[4]

-

Microbacterium sp.: Identified as a potential this compound degrader in environmental studies.[1][2][3]

-

Acetobacterium sp.: This genus can utilize methoxylated aromatic compounds like this compound as substrates for acetogenesis.[1]

-

-

Fungi:

Metabolic Pathways of this compound Degradation

The microbial degradation of this compound primarily proceeds through a series of demethylation and ring-cleavage steps. The central pathway involves the sequential removal of methyl groups to form vanillic acid and subsequently protocatechuic acid, which is a key intermediate for aromatic ring fission.

Bacterial Degradation Pathway

In bacteria such as Sphingobium and Pseudomonas, the degradation of this compound follows a well-defined pathway:

-

O-demethylation of this compound: this compound is first demethylated to vanillic acid.

-

O-demethylation of Vanillic Acid: Vanillic acid is further demethylated to protocatechuic acid.

-

Ring Cleavage of Protocatechuic Acid: The aromatic ring of protocatechuic acid is then cleaved by dioxygenase enzymes, leading to intermediates that enter the tricarboxylic acid (TCA) cycle.

Fungal Transformation of this compound

White-rot fungi like Phlebia radiata employ a different strategy involving extracellular enzymes. This compound can be reduced to veratryl alcohol, which plays a role in the ligninolytic system. The degradation also involves demethylation, leading to the formation of phenolic compounds that can be acted upon by laccases.[5][6]

Quantitative Data on this compound Metabolism

The efficiency and rate of this compound degradation vary among different microorganisms and are influenced by culture conditions. The following tables summarize some of the available quantitative data.

Table 1: Microbial Growth and Degradation Rates

| Microorganism | Substrate | Specific Growth Rate (h⁻¹) | Degradation / Conversion | Reference |

| Pseudomonas putida CSV86 | This compound (0.1%) | 0.24 | - | [4] |

| Phlebia radiata | This compound (1.0 mM) | - | >60% conversion to CO₂ in 4 weeks | [5][6] |

| Sphingobium sp. | 13C-Veratric acid | - | 40% consumption in oxic groundwater incubation | [1] |

| Aspergillus flavus F-1 | Lignin | - | 44.6% degradation in 3 days | [8] |

Table 2: Enzyme Activities

| Enzyme | Microorganism | Specific Activity | Substrate | Reference |

| Lignin Peroxidase (LiP PR40) | Phlebia radiata KB-DZ15 | 510 U/mg | Veratryl alcohol | [9] |

| Laccase | Phlebia radiata | ~7-fold increase in activity with veratryl alcohol treatment | ABTS | [10] |

| Veratrate O-demethylase | Chaetomium piluliferum | >300-fold purification | Veratrate | [10] |

Experimental Protocols

A variety of experimental techniques are employed to study the microbial degradation of this compound. These protocols are essential for identifying active microorganisms, elucidating metabolic pathways, and quantifying metabolites.

Stable Isotope Probing (SIP)

SIP is a powerful tool to link microbial identity with metabolic function. In the context of this compound degradation, 13C-labeled this compound is introduced into an environmental sample or microbial culture.[11][12]

Experimental Workflow for DNA-SIP:

Ligninolytic Enzyme Assays

Lignin Peroxidase (LiP) Activity Assay:

This assay measures the oxidation of veratryl alcohol to veratraldehyde, which is catalyzed by LiP in the presence of hydrogen peroxide.[11][13]

-

Reagents:

-

100 mM Sodium tartrate buffer (pH 3.0)

-

4 mM Veratryl alcohol

-

10 mM Hydrogen peroxide (H₂O₂)

-

Enzyme sample (culture supernatant)

-

-

Procedure:

-

In a 1.25 mL reaction volume, combine 375 µL of sodium tartrate buffer, 125 µL of veratryl alcohol, 450 µL of distilled water, and 250 µL of the enzyme sample.

-

Initiate the reaction by adding 50 µL of H₂O₂.

-

Measure the increase in absorbance at 310 nm for 1 minute.

-

Calculate the enzyme activity using the molar extinction coefficient of veratraldehyde (ε₃₁₀ = 9300 M⁻¹ cm⁻¹). One unit of activity is defined as the amount of enzyme that oxidizes 1 µmol of veratryl alcohol per minute.

-

Laccase Activity Assay:

This assay is based on the oxidation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) by laccase.[14][15][16]

-

Reagents:

-

100 mM Sodium acetate buffer (pH 4.5)

-

0.5 mM ABTS solution

-

Enzyme sample (culture supernatant)

-

-

Procedure:

-

In a suitable reaction volume (e.g., 200 µL), combine the sodium acetate buffer, ABTS solution, and the enzyme sample.

-

Incubate at room temperature for a defined period (e.g., 5 minutes).

-

Measure the absorbance at 420 nm.

-

Calculate the enzyme activity using the molar extinction coefficient of the oxidized ABTS radical (ε₄₂₀ = 36,000 M⁻¹ cm⁻¹). One unit of activity is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute.

-

Analytical Methods for Metabolite Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound and its metabolites in complex biological matrices.

-

Sample Preparation:

-

Chromatographic Separation:

-

A C18 reversed-phase column is commonly used.

-

A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol) is employed.

-

-

Mass Spectrometric Detection:

-

Electrospray ionization (ESI) in either positive or negative ion mode is used.

-

Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification of the target analytes.

-

Signaling and Regulation of this compound Degradation

The microbial degradation of aromatic compounds is a tightly regulated process to ensure that the necessary enzymes are synthesized only when the substrate is present. This regulation often involves transcriptional regulators that sense the presence of the aromatic compound or a key metabolic intermediate.

In Sphingobium sp. strain SYK-6, the degradation of syringate and vanillate (structurally related to this compound and its demethylated product) is controlled by specific transcriptional regulators. The transcription of the desA gene, encoding a syringate O-demethylase, is negatively regulated by DesX, an IclR-type transcriptional regulator. Syringate and vanillate act as inducers by inhibiting the DNA-binding activity of DesX. Other genes in the pathway are regulated by DesR, a MarR-type transcriptional regulator.[17][18]

Conclusion

This compound is a central metabolite in the microbial breakdown of lignin and related aromatic compounds. Understanding the microorganisms, metabolic pathways, and regulatory networks involved in its degradation is crucial for harnessing these biological processes for various biotechnological applications. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals working in this dynamic field. Further research into the specific signaling mechanisms and optimization of culture conditions will undoubtedly unlock the full potential of microbial this compound metabolism.

References

- 1. Frontiers | Microbial degradation and assimilation of this compound in oxic and anoxic groundwaters [frontiersin.org]

- 2. Microbial degradation and assimilation of this compound in oxic and anoxic groundwaters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microbial degradation and assimilation of this compound in oxic and anoxic groundwaters. [escholarship.org]

- 4. Carbon Source-Dependent Inducible Metabolism of Veratryl Alcohol and Ferulic Acid in Pseudomonas putida CSV86 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formation and Action of Lignin-Modifying Enzymes in Cultures of Phlebia radiata Supplemented with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formation and Action of Lignin-Modifying Enzymes in Cultures of Phlebia radiata Supplemented with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Phenothiazines Rapidly Induce Laccase Expression and Lignin-Degrading Properties in the White-Rot Fungus Phlebia radiata - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ejbo.journals.ekb.eg [ejbo.journals.ekb.eg]

- 12. researchgate.net [researchgate.net]

- 13. Purification, characterization, and biodelignification potential of lignin peroxidase from immobilized Phanerochaete chrysosporium :: BioResources [bioresources.cnr.ncsu.edu]

- 14. An Easy Method for Screening and Detection of Laccase Activity [openbiotechnologyjournal.com]

- 15. researchgate.net [researchgate.net]

- 16. sunlongbiotech.com [sunlongbiotech.com]

- 17. The Syringate O-Demethylase Gene of Sphingobium sp. Strain SYK-6 Is Regulated by DesX, while Other Vanillate and Syringate Catabolism Genes Are Regulated by DesR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

In-Depth Technical Guide to the Pharmacological Profile of 3,4-Dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxybenzoic acid, also known as veratric acid, is a phenolic compound found in various plants and fruits. It has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of 3,4-dimethoxybenzoic acid, with a focus on its anti-inflammatory, antioxidant, and cardiovascular-protective effects. This document details its mechanisms of action, pharmacokinetic properties, and includes quantitative data on its biological activities. Furthermore, it provides detailed experimental protocols for key assays and visual representations of the signaling pathways it modulates.

Pharmacodynamic Properties

3,4-Dimethoxybenzoic acid exhibits a range of pharmacodynamic effects, primarily centered around its anti-inflammatory and antioxidant properties.

Anti-inflammatory Activity

The anti-inflammatory effects of 3,4-dimethoxybenzoic acid are attributed to its ability to modulate key inflammatory mediators and signaling pathways.

-

Inhibition of Nitric Oxide Synthase (iNOS): 3,4-Dimethoxybenzoic acid has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) in a dose-dependent manner.[1] Studies in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells demonstrated that concentrations of 100 µM and 200 µM significantly suppress iNOS expression.[1][2]

-

Inhibition of Cyclooxygenase-2 (COX-2): The compound also reduces the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the production of prostaglandins.[2][3] This leads to a decrease in the levels of pro-inflammatory mediators like prostaglandin E2 (PGE2).[2][3]

Antioxidant Activity

3,4-Dimethoxybenzoic acid demonstrates notable antioxidant properties, contributing to its protective effects against oxidative stress-related cellular damage.

-

Radical Scavenging Activity: The antioxidant potential of 3,4-dimethoxybenzoic acid has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. One study reported an IC50 value of 80 µg/ml for its DPPH radical scavenging activity.[4]

Cardiovascular Effects

3,4-Dimethoxybenzoic acid has shown promise as a protective agent against cardiovascular remodeling associated with hypertension.[2] Oral administration of this compound has been found to prevent cardiovascular remodeling in hypertensive rats.[2]

Mechanism of Action

The pharmacological effects of 3,4-dimethoxybenzoic acid are mediated through its interaction with several key signaling pathways.

Modulation of PI3K/Akt Signaling Pathway

3,4-Dimethoxybenzoic acid has been observed to inhibit the lipopolysaccharide (LPS)-induced activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway in RAW 264.7 cells at a concentration of 200 μM.[2] This pathway is crucial for cell survival and proliferation, and its dysregulation is implicated in inflammatory diseases and cancer. The activation of this pathway typically involves the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by PI3K, which then recruits and activates Akt. Activated Akt, in turn, phosphorylates a variety of downstream targets, including glycogen synthase kinase 3β (GSK-3β) and mTOR.[5][6]

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a central role in cellular responses to a variety of stimuli, is also modulated by 3,4-dimethoxybenzoic acid. This pathway consists of several cascades, including the ERK, JNK, and p38 MAPK pathways.[7] These pathways are initiated by upstream kinases (MAPKKKs) that phosphorylate and activate downstream kinases (MAPKKs), which in turn activate the MAPKs.[8]

Pharmacokinetic Properties

A study in rats provided insights into the pharmacokinetic profile of 3,4-dimethoxybenzoic acid following intravenous administration.

| Dose (mg/kg) | t1/2 (min) | C0 (µg/mL) | AUC(0→∞) (min·µg/mL) |

| 2.5 | 86.23 ± 6.83 | 11.10 ± 1.47 | 1240.90 ± 129.14 |

| 5 | 72.66 ± 4.10 | 23.67 ± 1.24 | 2273.84 ± 132.47 |

| 10 | 71.20 ± 2.90 | 39.17 ± 3.90 | 3516.4 ± 403.37 |

Table 1: Plasma Pharmacokinetic Parameters of 3,4-Dimethoxybenzoic Acid in Rats.

The compound was found to distribute rapidly and extensively into tissues, with the highest concentrations observed in the liver, heart, and kidneys.

Experimental Protocols

Nitric Oxide (NO) Production Assessment (Griess Assay)

This protocol is for the quantification of nitrite, a stable metabolite of NO, in cell culture supernatants from RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

3,4-Dimethoxybenzoic acid

-

Griess Reagent (equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of 3,4-dimethoxybenzoic acid for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess Reagent to the supernatant.

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540-550 nm using a microplate reader.

-

Quantify nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

Western Blot Analysis for iNOS and PI3K/Akt Pathway Proteins

This protocol describes the detection and quantification of specific proteins in cell lysates by Western blotting.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for iNOS, p-Akt, Akt, p-PI3K, PI3K, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with 3,4-dimethoxybenzoic acid and/or LPS as required.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for at least 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using appropriate software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway and Experimental Workflow Diagrams

Caption: PI3K/Akt signaling pathway modulation by 3,4-dimethoxybenzoic acid.

Caption: Experimental workflow for Western Blot analysis.

References

- 1. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Veratric Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veratric acid (3,4-dimethoxybenzoic acid), a naturally occurring phenolic compound found in various plants and fruits, and its synthetic derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, anti-inflammatory, antimicrobial, and antioxidant properties of this compound derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details common experimental methodologies, and visualizes associated signaling pathways to facilitate a deeper understanding and further exploration of these promising compounds.

Introduction

This compound and its derivatives represent a versatile scaffold for the development of novel therapeutic agents. The presence of the dimethoxybenzene moiety provides a key structural feature that can be readily modified to modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds. This has led to the synthesis of a wide array of derivatives, including esters, amides, hydrazones, and phospholipid conjugates, each exhibiting a unique profile of biological effects. This guide will systematically explore these activities, presenting the current state of research and providing practical information for laboratory investigation.

Anticancer Activity

This compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation. Lipophilization of this compound, for instance by conjugation with phosphatidylcholines, has been shown to significantly enhance its anticancer potency.[1][2]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, primarily reported as IC50 values (the concentration required to inhibit 50% of cell growth).

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | MDA-MB-231 (Triple Negative Breast Cancer) | 437.89 | [3] |

| This compound-loaded Polydopamine Nanoparticles (VA-nPDAs) | MDA-MB-231 (Triple Negative Breast Cancer) | 17.6 | [3] |

| 1-Veratroyl-2-hydroxy-sn-glycero-3-phosphocholine | MV4-11 (Leukemia) | 9.5 | [1] |

| 1-Veratroyl-2-hydroxy-sn-glycero-3-phosphocholine | MCF-7 (Breast Cancer) | 20.7 | [1] |

| 1-Veratroyl-2-hydroxy-sn-glycero-3-phosphocholine | LoVo (Colon Cancer) | 16.7 | [1] |

| Ferulic acid amide derivative (FA1) | A-549 (Lung Cancer) | 18 µg/mL | [4] |

| Ferulic acid amide derivative (FA10) | Hela (Cervical Cancer) | 23 µg/mL | [4] |

| Flavonoid-based amide derivative (7t) | MDA-MB-231 (Triple Negative Breast Cancer) | 1.76 | [5] |

| Amide-based TMP moiety (6a) | HepG2 (Liver Cancer) | 0.65 | [6] |

| Amide-based TMP moiety (6b) | HepG2 (Liver Cancer) | 0.92 | [6] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Include a positive control (e.g., a known cytotoxic drug) and a negative control (untreated cells).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Experimental Workflow: Anticancer Drug Screening

Anti-inflammatory Activity

This compound has been reported to possess anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7] These pathways regulate the expression of pro-inflammatory cytokines and enzymes.

Signaling Pathway: NF-κB Inhibition by this compound

Signaling Pathway: MAPK Pathway Modulation by this compound

Antimicrobial Activity

A range of this compound derivatives have been synthesized and evaluated for their activity against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, and fungi.[8][9]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| Hydrazone derivative | Staphylococcus aureus | 6.25 | [10] |

| Hydrazone derivative | Escherichia coli | 12.5 | [10] |

| Hydrazone derivative | Klebsiella pneumoniae | 12.5 | [10] |

| Hydrazone derivative (H3) | Staphylococcus aureus | 50 | [4] |

| Hydrazone derivative (H3) | Escherichia coli | 50 | [4] |

| This compound ester derivatives | Various bacteria and fungi | - | [8] |

Note: Specific MIC values for the this compound ester derivatives were not provided in the abstract, but the study reported encouraging antimicrobial activity.

Experimental Protocol: Broth Microdilution for MIC Determination

Principle: This method determines the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria).

-

Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

-

(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto an agar plate. The MBC is the lowest concentration that results in no growth on the agar plate after incubation.

Antioxidant Activity

This compound and its derivatives are known to possess antioxidant properties, which are attributed to their ability to scavenge free radicals.[11][12]

Quantitative Antioxidant Data

The antioxidant activity of this compound derivatives is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, with results reported as IC50 values.

| Compound | Assay | IC50 | Reference |

| This compound | DPPH Radical Scavenging | 27.2 µg/mL | [9] |

| This compound | ABTS Radical Scavenging | 24.5 µg/mL | [9] |

| This compound | Hydroxyl Radical Scavenging | 29.8 µg/mL | [9] |

| This compound | Superoxide Radical Scavenging | 32.4 µg/mL | [9] |

| Gly-Gly based dipeptide (7a) | DPPH Scavenging | - | [13] |

| Gly-Gly based dipeptide (7bi) | DPPH Scavenging | - | [13] |

Note: The reference for the Gly-Gly based dipeptides reported high percentage inhibition but did not provide specific IC50 values.

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Procedure:

-

Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol).

-

Sample Preparation: Prepare different concentrations of the this compound derivative in the same solvent.

-